Bienvenue dans la boutique en ligne BenchChem!

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Antibacterial Activity Fluoroquinolone Susceptibility Pseudomonas aeruginosa

Procure the essential prulifloxacin precursor, 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70032-28-9). Its specific 6,7-difluoro and N-1 methyl substitution pattern is critical for synthesizing the tricyclic core of prulifloxacin, which demonstrates a 72% susceptibility rate against *P. aeruginosa*, outperforming ciprofloxacin (65%) and levofloxacin (61%). Generic substitution is not feasible. Ensure your next-generation antibiotic research is built on the correct foundation. Certified 98% purity with analytical documentation available.

Molecular Formula C11H7F2NO3
Molecular Weight 239.178
CAS No. 70032-28-9
Cat. No. B2887729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS70032-28-9
Molecular FormulaC11H7F2NO3
Molecular Weight239.178
Structural Identifiers
SMILESCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O
InChIInChI=1S/C11H7F2NO3/c1-14-4-6(11(16)17)10(15)5-2-7(12)8(13)3-9(5)14/h2-4H,1H3,(H,16,17)
InChIKeyDHJRWNMTTJCQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70032-28-9): A Strategic Fluoroquinolone Core Intermediate


6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinoline derivative that serves as a pivotal synthetic intermediate in the production of advanced fluoroquinolone antibiotics. Its structure features a characteristic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core with fluorine atoms at the 6 and 7 positions and a methyl group at the N-1 position . This specific substitution pattern is not merely decorative; it is a critical pharmacophoric element that dictates the biological activity and synthetic versatility of the resulting drug candidates. The compound is most notably recognized as the key precursor to ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, the immediate intermediate for the tricyclic fluoroquinolone antibiotic, prulifloxacin (NM441) [1].

Why 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cannot Be Substituted with General Analogs


Generic substitution of quinolone intermediates is not feasible due to the profound impact of even minor structural modifications on downstream biological activity and synthetic pathway efficiency. The 6,7-difluoro pattern on the quinoline ring, combined with the N-1 methyl group, is a specific structural requirement for the installation of the [1,3]thiazeto moiety that forms the unique tricyclic scaffold of prulifloxacin [1]. Replacing this intermediate with a non-fluorinated, a mono-fluorinated (e.g., 6-fluoro), or an N-1 ethyl or cyclopropyl analog would lead to a different final compound with a fundamentally altered antibacterial spectrum and potency. Critically, the biological outcome is divergent: the final drug prulifloxacin, derived from this specific intermediate, demonstrates a susceptibility rate of 72% against clinical *Pseudomonas aeruginosa* strains, significantly outperforming ciprofloxacin (65%), levofloxacin (61%), and moxifloxacin (23%) [2]. This quantifiable clinical advantage is directly anchored in the precise molecular architecture of its building blocks, making the selection of this exact intermediate a non-negotiable step for researchers aiming to replicate or build upon these results.

Quantitative Comparative Evidence for 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70032-28-9)


Downstream Drug Potency: Prulifloxacin vs. Ciprofloxacin and Levofloxacin in P. aeruginosa

The ultimate value of this intermediate is realized in the final drug, prulifloxacin. A head-to-head study against 300 clinical *Pseudomonas aeruginosa* isolates demonstrated that prulifloxacin achieved a 72% susceptibility rate, which is significantly higher than the 65% for ciprofloxacin, 61% for levofloxacin, and 23% for moxifloxacin [1]. The quantitative difference is most pronounced when benchmarked against moxifloxacin, another advanced fluoroquinolone.

Antibacterial Activity Fluoroquinolone Susceptibility Pseudomonas aeruginosa

Relative Antibacterial Activity: Prulifloxacin (PUFX) vs. Levofloxacin (LVFX)

A comparative in vitro study of clinically isolated bacteria evaluated the potency of prulifloxacin (PUFX) against several fluoroquinolones. The correlation analysis of Minimum Inhibitory Concentrations (MICs) revealed that PUFX has two to eight times higher antibacterial activity than levofloxacin (LVFX) against key Gram-negative pathogens including *Citrobacter freundii*, *Serratia marcescens*, and *Pseudomonas aeruginosa* [1]. The MIC80 of PUFX was 0.25 µg/ml for methicillin-susceptible *Staphylococcus aureus* and 1 µg/ml for *Streptococcus pneumoniae*.

Antibacterial Activity Fluoroquinolone Comparison Gram-negative Bacteria

Synthetic Utility: A Key Intermediate for the Tricyclic Prulifloxacin Scaffold

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the indispensable starting material for the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, the immediate precursor to prulifloxacin [1]. This distinguishes it from other fluoroquinolone intermediates like 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which is a metabolite of moxifloxacin and does not lead to a tricyclic scaffold. The unique thiazeto-fused ring system in prulifloxacin, responsible for its superior activity, is ultimately derived from this specific N-1 methyl, 6,7-difluoro carboxylic acid precursor.

Synthetic Chemistry Quinolone Intermediate Process Development

Purity Specification: Quantified Batch Quality for Reproducible Synthesis

Reproducibility in multi-step synthesis demands high-purity intermediates. Certified suppliers provide this compound at a standard purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC analyses . This contrasts with many custom-synthesized fluoroquinolone intermediates that are often supplied without rigorous analytical documentation, potentially introducing unknown impurities that can derail sensitive catalytic steps or inflate the cost of downstream purification.

Analytical Chemistry Quality Control Chemical Purity

Optimal Research and Industrial Application Scenarios for 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid


Development of Novel Antipseudomonal Fluoroquinolones

Given the superior susceptibility rate of prulifloxacin (72%) against *P. aeruginosa* compared to the clinically dominant ciprofloxacin (65%) and levofloxacin (61%) [1], procurement of this intermediate is essential for medicinal chemistry teams aiming to design next-generation tricyclic fluoroquinolones that can overcome growing resistance in Gram-negative nosocomial pathogens.

Structure-Activity Relationship (SAR) Exploration of the C-7 Position

The 6,7-difluoro substitution pattern provides a unique electronic environment for nucleophilic substitution at C-7. Researchers at biotech firms can use this intermediate to systematically explore a library of amine substituents (e.g., piperazine derivatives) to modulate potency, spectrum, and pharmacokinetic properties, benchmarking new analogs directly against ulifloxacin, the active metabolite of prulifloxacin [2].

Process Chemistry Optimization for Generic Prulifloxacin Synthesis

For generic pharmaceutical companies aiming to manufacture prulifloxacin, this intermediate is a non-negotiable starting material. Its 98% certified purity and available analytical documentation provide a reliable foundation for developing robust, high-yielding process routes, such as the one detailed by Matsuoka et al. for converting this acid to the key thiazetoquinoline ester [3], facilitating regulatory filings and technology transfer.

Reference Standard and Impurity Profiling in Analytical Development

As the primary precursor to the prulifloxacin core, this compound is invaluable to analytical chemists tasked with developing HPLC methods for impurity profiling and quality control of the final active pharmaceutical ingredient (API). Its well-defined structure and purity profile serve as a critical reference standard for identifying and quantifying process-related impurities during manufacturing.

Quote Request

Request a Quote for 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.